molecular formula C8H10BrClN2O B1449163 5-Bromo-2-chloro-4-isobutoxypyrimidine CAS No. 1289022-88-3

5-Bromo-2-chloro-4-isobutoxypyrimidine

Cat. No. B1449163
M. Wt: 265.53 g/mol
InChI Key: WWOLGOVTRIFEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-isobutoxypyrimidine (5-BCIP) is an organic compound with a wide range of applications in the field of scientific research. This compound is used in a variety of laboratory experiments and has been studied extensively in recent years. 5-BCIP has been found to have a number of biochemical and physiological effects, and its mechanism of action is well-understood.

Scientific Research Applications

Antiviral Activity

Research has shown that derivatives of 2,4-diaminopyrimidines, which may be structurally related to 5-Bromo-2-chloro-4-isobutoxypyrimidine, exhibit significant antiviral activities. A study detailed the synthesis of 5-substituted 2,4-diaminopyrimidines, demonstrating marked inhibition of retrovirus replication, notably human immunodeficiency virus (HIV), in cell culture without measurable toxicity at certain concentrations (Hocková et al., 2003).

Crystallography and Chemical Synthesis

Another study explored the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, showcasing the compound's utility in developing novel aminopyrimidines through crystallographic analysis (Doulah et al., 2014).

Synthetic Applications

The synthesis of new thiazolo[4,5-d]pyrimidine derivatives has been achieved using 4-amino-5-bromo-2-substituted-aminopyrimidines, obtained from similar bromo-chloro-pyrimidine compounds. These derivatives highlight the potential of such compounds in creating novel heterocyclic structures with possible therapeutic applications (Bakavoli et al., 2006).

Halogen-Rich Intermediates

Research on 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich compound, demonstrates its value as a building block in medicinal chemistry for the synthesis of pentasubstituted pyridines, indicating the broader applicability of halogenated pyrimidines in synthesizing complex molecules with desired functionalities (Wu et al., 2022).

properties

IUPAC Name

5-bromo-2-chloro-4-(2-methylpropoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2O/c1-5(2)4-13-7-6(9)3-11-8(10)12-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOLGOVTRIFEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-isobutoxypyrimidine

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of 5-bromo-2,4-dichloropyrimidine (2.56 mL) and 2-methyl-1-propanol (1.85 mL) in THF (80 mL) was added 60% sodium hydride (960 mg) at 0° C., and the mixture was stirred at 0° C. for 1 hr. To the reaction mixture was added water at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give a crude product of the title compound (4.15 g) as a colorless oil. This compound was used for the next step without further purification.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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